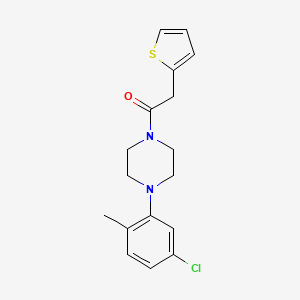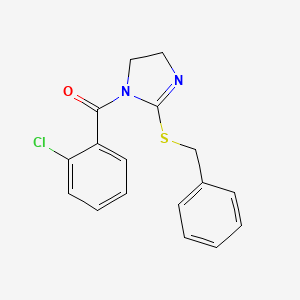
(2-Benzylsulfanyl-4,5-dihydroimidazol-1-yl)-(2-chlorophenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Benzylsulfanyl-4,5-dihydroimidazol-1-yl)-(2-chlorophenyl)methanone) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. The compound has been found to possess several unique properties that make it a promising candidate for the development of new drugs.
Aplicaciones Científicas De Investigación
Environmental Impact and Toxicity of Related Compounds
Research on compounds structurally related to (2-Benzylsulfanyl-4,5-dihydroimidazol-1-yl)-(2-chlorophenyl)methanone reveals concerns about environmental impact and toxicity, especially in aquatic ecosystems. Benzophenone-3 (BP-3), a compound with some structural similarity, has been extensively studied for its widespread use in sunscreens and its resultant environmental release. The physicochemical properties, toxicokinetics, environmental occurrence, and toxic effects of BP-3 and its metabolites demonstrate its bioaccumulative nature and potential for rapid absorption through oral and dermal routes. The environmental detection of BP-3 in water, soil, sediments, sludge, and biota raises concerns about its impact on aquatic ecosystems and human health, highlighting the need for further research on similar compounds (Kim & Choi, 2014).
Redox Mediators and Organic Pollutant Degradation
The application of redox mediators in conjunction with oxidoreductive enzymes presents a novel approach to the treatment of various organic pollutants in wastewater. This method enhances the degradation efficiency of recalcitrant compounds, potentially offering a relevant application for related chemical structures in environmental remediation efforts. The review by Husain and Husain (2007) on the use of enzymes like laccases and peroxidases in the presence of redox mediators to degrade organic pollutants underscores the potential for innovative applications in treating industrial effluents (Husain & Husain, 2007).
Antioxidant Capacity and Reaction Pathways
The ABTS/PP decolorization assay highlights the antioxidant capacity of various compounds, including benzimidazole derivatives, which share a core structure with the compound . Understanding the reaction pathways and the formation of coupling adducts with antioxidants provides insight into the potential applications of these compounds in pharmaceuticals and nutraceuticals aimed at combating oxidative stress-related diseases (Ilyasov et al., 2020).
Chromones as Radical Scavengers
Chromones, including 1-benzopyran-4-ones, exhibit significant antioxidant properties, which are crucial for neutralizing active oxygen species and interrupting free radical processes that lead to cellular impairment. This review by Yadav et al. (2014) suggests that the structural elements of chromones, such as the double bond and carbonyl group, play a critical role in their radical scavenging activity. This information could be leveraged to explore the potential antioxidant applications of structurally related compounds (Yadav et al., 2014).
Propiedades
IUPAC Name |
(2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)-(2-chlorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2OS/c18-15-9-5-4-8-14(15)16(21)20-11-10-19-17(20)22-12-13-6-2-1-3-7-13/h1-9H,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQKJLYWWNIQPMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=CC=C2)C(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Benzylsulfanyl-4,5-dihydroimidazol-1-yl)-(2-chlorophenyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

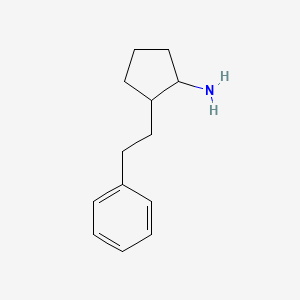
![(E)-N-[(1-Benzyl-3-hydroxypyrrolidin-3-yl)methyl]-4-(dimethylamino)-N-methylbut-2-enamide](/img/structure/B2708672.png)

![3-Methylbicyclo[1.1.1]pentan-1-ol](/img/structure/B2708674.png)
![2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2708675.png)
![N-[4-[3-(4-methoxyphenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2708676.png)
![N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2708681.png)

![4-[1-[(3-Cyclopropyl-1,2-oxazol-5-yl)methyl]triazol-4-yl]benzenesulfonyl fluoride](/img/structure/B2708685.png)
![N-1,3-benzodioxol-5-yl-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2708687.png)
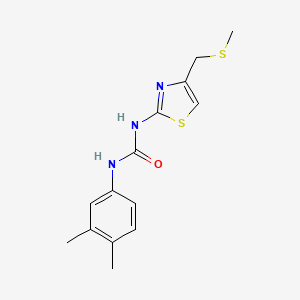
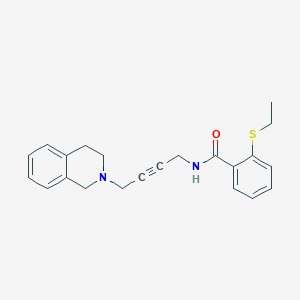
![(1R,4r,7r)-7-bromo-2-((s)-1-phenylethyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B2708691.png)
